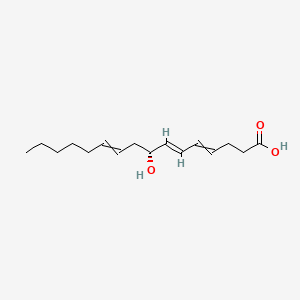
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is a unique organic compound characterized by its hydroxy group and conjugated triene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid typically involves multi-step organic reactions. One common approach is the Wittig reaction, followed by selective hydrogenation and hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or alkane.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated triene system play crucial roles in its binding affinity and reactivity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid: A saturated fatty acid with similar chain length but lacking the hydroxy and triene functionalities.
8-hydroxyhexadecanoic acid: Similar hydroxy functionality but without the conjugated triene system.
Hexadeca-4,6,10-trienoic acid: Contains the triene system but lacks the hydroxy group.
Uniqueness
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is unique due to its combination of a hydroxy group and a conjugated triene system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its similar counterparts.
Propriétés
Formule moléculaire |
C16H26O3 |
|---|---|
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7?,9-6?,13-10+/t15-/m1/s1 |
Clé InChI |
KBOVKDIBOBQLRS-LZXIKINSSA-N |
SMILES isomérique |
CCCCCC=CC[C@H](/C=C/C=CCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



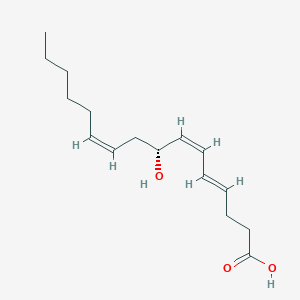
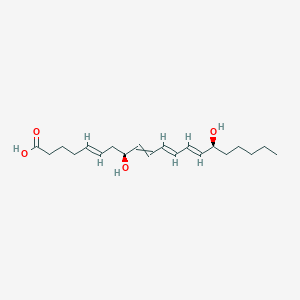

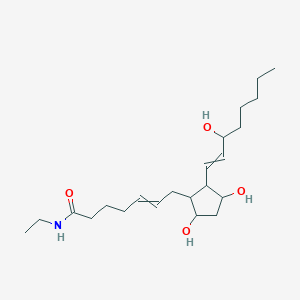
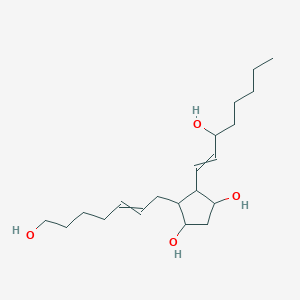



![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)


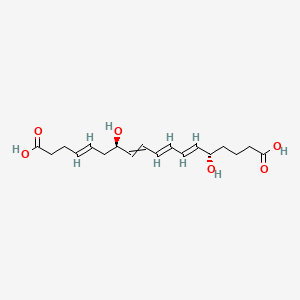
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
